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molecular formula C9H12N4 B1293739 Tris(2-cyanoethyl)amine CAS No. 7528-78-1

Tris(2-cyanoethyl)amine

Cat. No. B1293739
M. Wt: 176.22 g/mol
InChI Key: FYYPYNRGACGNNN-UHFFFAOYSA-N
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Patent
US06153775

Procedure details

Tris(2-cyanoethyl)amine (2.80 g, 15.9 mmol) was dissolved in BH3.THF and refluxed under nitrogen for 48 h. MeOH (ca. 20 cm3) was added dropwise to the solution with vigorous stirring until no more gas was evolved. The solution was evaporated to dryness under vacuum and the resultant white precipitate refluxed in 6M hydrochloric acid (250 cm3) until the solution cleared. The hydrochloric acid was removed under reduced pressure and the resultant solid was dissolved in the minimum amount of water. The solution was divided up into two portions. Each portion was applied to a basic ion exchange column (DOWEX ion exchange resin, 20-50 mesh) and the amine eluted in water (ca. 250 cm3). The water was removed under reduced pressure to yield Tris(3-aminopropyl)amine (1.78 g, 59%) as a clear oil.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][N:5]([CH2:10][CH2:11][C:12]#[N:13])[CH2:6][CH2:7][C:8]#[N:9])#[N:2].CO>B.C1COCC1>[NH2:2][CH2:1][CH2:3][CH2:4][N:5]([CH2:10][CH2:11][CH2:12][NH2:13])[CH2:6][CH2:7][CH2:8][NH2:9] |f:2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C(#N)CCN(CCC#N)CCC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B.C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring until no more gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under nitrogen for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
the resultant white precipitate refluxed in 6M hydrochloric acid (250 cm3) until the solution
CUSTOM
Type
CUSTOM
Details
The hydrochloric acid was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resultant solid was dissolved in the minimum amount of water
WASH
Type
WASH
Details
the amine eluted in water (ca. 250 cm3)
CUSTOM
Type
CUSTOM
Details
The water was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCCCN(CCCN)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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